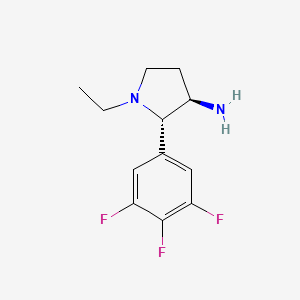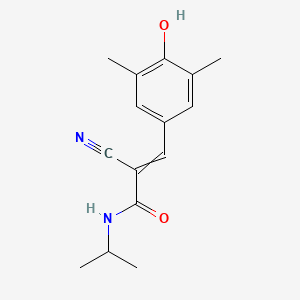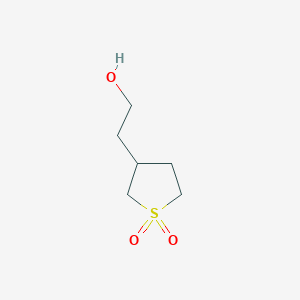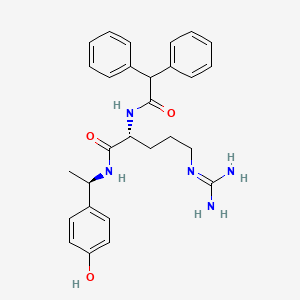![molecular formula C9H11BrF4N2O B2911460 4-bromo-1-(2-fluoroethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole CAS No. 1856084-39-3](/img/structure/B2911460.png)
4-bromo-1-(2-fluoroethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-1-(2-fluoroethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a pyrazole derivative that has been synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
作用機序
The mechanism of action of 4-bromo-1-(2-fluoroethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole is not fully understood. However, it has been suggested that this compound exerts its effects by inhibiting the activity of specific enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). This inhibition leads to a decrease in the production of inflammatory mediators such as prostaglandins and leukotrienes, which are responsible for the inflammatory response.
Biochemical and Physiological Effects:
4-bromo-1-(2-fluoroethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole has been shown to have various biochemical and physiological effects. This compound has been shown to reduce inflammation, pain, and fever in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. Furthermore, this compound has been shown to have neuroprotective effects in animal models of neurological disorders.
実験室実験の利点と制限
The advantages of using 4-bromo-1-(2-fluoroethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole in lab experiments include its potential applications in various fields of scientific research, its ability to inhibit the activity of specific enzymes, and its potential use in the treatment of various diseases. However, the limitations of using this compound in lab experiments include its limited solubility in water, its potential toxicity, and the need for further studies to fully understand its mechanism of action.
将来の方向性
For the study of 4-bromo-1-(2-fluoroethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole include further studies to fully understand its mechanism of action, its potential use in the treatment of various diseases, and the development of more efficient synthesis methods. Furthermore, future studies could investigate the potential use of this compound in combination with other drugs or therapies to enhance its efficacy.
合成法
4-bromo-1-(2-fluoroethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole is synthesized using a specific method that involves the reaction of 1-(2-fluoroethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-carbaldehyde with sodium bromide in the presence of acetic acid. This reaction leads to the formation of the desired compound, which is then purified using various methods such as column chromatography and recrystallization.
科学的研究の応用
4-bromo-1-(2-fluoroethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole has potential applications in various fields of scientific research. This compound has been studied for its anti-inflammatory, analgesic, and antipyretic effects. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Furthermore, this compound has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
4-bromo-1-(2-fluoroethyl)-3-(3,3,3-trifluoropropoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrF4N2O/c10-7-5-16(3-2-11)15-8(7)6-17-4-1-9(12,13)14/h5H,1-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMBQDSOWFZRBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCF)COCCC(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrF4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![9-(4-bromophenyl)-1-methyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2911382.png)

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(3-methylphenoxy)acetate](/img/structure/B2911384.png)
![2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide](/img/structure/B2911385.png)
![3-[(dimethylamino)methyl]-1H-indole-6-carboxylic acid](/img/structure/B2911386.png)

![N-cyclopropyl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B2911389.png)
![(1-isopropyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/no-structure.png)

![(Z)-2-cyano-N-[[4-(dimethylamino)-3-methylphenyl]methyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2911399.png)